5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine

Anticancer Antiproliferative Cervical cancer

Researchers substituting the 3-pyridinyl oxadiazole regioisomer with 2- or 4-pyridinyl analogs introduce uncontrolled variables in SAR studies due to altered H-bonding geometry and π-stacking interactions. • Procure at ≥99% (HPLC) for reproducible synthetic outcomes and defined molecular recognition with biological targets. • Free 2-amino group enables N-alkylation, N-arylation, and N-acylation for rapid analog library generation. • Computed XLogP3=0 and TPSA=77.83 Ų support favorable drug-likeness for lead optimization campaigns.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 5711-73-9
Cat. No. B1361386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine
CAS5711-73-9
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN=C(O2)N
InChIInChI=1S/C7H6N4O/c8-7-11-10-6(12-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11)
InChIKeyJMAJFOJPCCULLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine: Scaffold Profile


5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 5711-73-9) is a heterocyclic building block featuring a pyridin-3-yl substituent at the 5-position of a 1,3,4-oxadiazol-2-amine core, with the molecular formula C7H6N4O and molecular weight 162.15 g/mol [1]. The pyridine-1,3,4-oxadiazole hybrid scaffold has demonstrated remarkable potential in drug discovery, particularly in antimicrobial and anticancer agent development [2]. The compound bears a primary amino group at the 2-position, enabling diverse chemical derivatization strategies, and its rigid planar conformation derived from the oxadiazole core contributes to specific molecular recognition properties [3]. Commercially available from multiple suppliers at purity grades ranging from ≥95% to ≥99% (HPLC), this compound serves as a versatile intermediate in medicinal chemistry programs, biochemical research tool development, and materials science applications .

5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine: Regioisomer Specificity


Regioisomeric substitution on the pyridine ring of 1,3,4-oxadiazol-2-amines is not interchangeable. The 3-pyridinyl isomer (CAS: 5711-73-9) exhibits distinct molecular recognition behavior compared to its 2-pyridinyl (CAS: 5711-72-8) and 4-pyridinyl (CAS: 704-56-3) analogs due to differences in nitrogen atom positioning, which critically alters hydrogen-bonding geometry, dipole orientation, and π-stacking interactions with biological targets [1]. Specifically, the 4-pyridinyl substitution has been shown to improve binding to enzymatic targets such as cholinesterase due to optimal π-π stacking and hydrogen bonding , while the 2-pyridinyl isomer presents altered chelation properties that influence metal-coordination chemistry . For researchers engaged in structure-activity relationship (SAR) studies or developing targeted therapeutics, substituting one regioisomer for another without validation introduces uncontrolled variables that can invalidate experimental reproducibility and lead to misleading biological conclusions. The selection of the 3-pyridinyl isomer should therefore be based on its specific spatial and electronic profile rather than generic oxadiazole-amine scaffold properties.

5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine: Differentiation Evidence


Antiproliferative Activity against SiHa Cervical Cancer Cells

The N-phenyl derivative of 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (designated Pypao) demonstrated time- and dose-dependent antiproliferative activity against SiHa human cervical cancer cells. Molecular docking studies revealed binding potential to HPV oncoproteins E6, E6AP, and E7, which are critical therapeutic targets in cervical cancer progression [1]. The free amino parent compound (CAS: 5711-73-9) serves as the essential synthetic precursor for generating this and related bioactive N-substituted derivatives [2].

Anticancer Antiproliferative Cervical cancer

Purity Grade Differentiation for Reproducible Research

Commercially available 5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 5711-73-9) is supplied at defined purity grades of ≥99% (HPLC) from reputable vendors, enabling researchers to select appropriate quality levels based on application requirements . The compound is also available at ≥98.0% and ≥95% purity grades from alternative suppliers, providing cost-versus-purity tradeoffs for different research stages .

Purity HPLC Quality control

Synthetic Versatility via Free 2-Amino Group

The free primary amino group at the 2-position of 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 5711-73-9) enables direct derivatization to generate diverse N-substituted analogs for structure-activity relationship (SAR) exploration. This has been demonstrated through the synthesis of N-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (Pypao) via cyclization of nicotinoyl-N-phenyl hydrazine carbothioamide catalyzed by manganese(II) acetate [1]. The parent compound thus serves as a versatile building block for generating focused compound libraries targeting specific therapeutic areas [2].

Synthetic chemistry Derivatization SAR studies

Physicochemical Properties: Regioisomer Comparison

Computational analysis reveals distinct drug-likeness parameters for 5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 5711-73-9) that differ from its regioisomers. The 3-pyridinyl isomer exhibits XLogP3 = 0, hydrogen bond donor count = 1, hydrogen bond acceptor count = 5, rotatable bond count = 1, and topological polar surface area (TPSA) = 77.83 Ų [1]. In contrast, the 4-pyridinyl isomer shows LogP = 0.69 and TPSA = 77.83 Ų , while the 2-pyridinyl isomer has a higher melting point range of 265-268°C versus 230-245°C for the 3-pyridinyl isomer .

Drug-likeness ADMET Physicochemical properties

5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine: Application Scenarios


Anticancer Lead Optimization

Procure 5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 5711-73-9) as a versatile scaffold for synthesizing N-substituted derivatives with demonstrated antiproliferative activity. The parent compound enables structure-activity relationship (SAR) studies targeting HPV-associated oncoproteins (E6, E6AP, E7) in cervical cancer models. Derivatization at the free 2-amino position via Mn(II)-catalyzed cyclization yields N-phenyl derivatives with dose-dependent inhibition of SiHa cell proliferation [1]. The computed XLogP3 = 0 and TPSA = 77.83 Ų provide favorable starting drug-likeness parameters for lead optimization [2].

Cellular Pathway Investigation Tool

Utilize 5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 5711-73-9) as a biochemical probe scaffold for exploring cellular mechanisms and signaling pathways. The compound's rigid planar conformation and specific hydrogen-bonding geometry conferred by the 3-pyridinyl substitution pattern enable defined molecular recognition with biological targets [1]. The pyridine-1,3,4-oxadiazole hybrid core has demonstrated binding potential to diverse enzymatic targets including topoisomerase IV and CYP51 in molecular docking studies, supporting its utility in target identification and validation workflows [2].

Building Block for Heterocyclic Compound Libraries

Employ 5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 5711-73-9) as a key intermediate for generating diverse 1,3,4-oxadiazole-based compound libraries. The free primary amino group at the 2-position permits N-alkylation, N-arylation, and N-acylation reactions to rapidly generate focused analog series for antimicrobial, anticancer, or other therapeutic screening campaigns [1]. Procurement at ≥99% (HPLC) purity ensures reproducible synthetic outcomes and minimizes purification challenges during library generation [2].

Physicochemical Benchmarking for In Silico Screening

Integrate 5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-amine (CAS: 5711-73-9) as a benchmark compound in computational drug discovery workflows. Its well-characterized physicochemical parameters—including XLogP3 = 0, hydrogen bond donor count = 1, hydrogen bond acceptor count = 5, rotatable bond count = 1, and TPSA = 77.83 Ų—provide a validated reference point for assessing in silico predictive models and structure-based virtual screening campaigns targeting the 1,3,4-oxadiazole chemical space [1]. The distinct property profile relative to 2-pyridinyl and 4-pyridinyl regioisomers enables systematic evaluation of positional substitution effects on predicted ADMET properties [2].

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